[4-(Dihexylamino)phenyl](1-hydroxycyclooctyl)methanone
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Overview
Description
4-(Dihexylamino)phenylmethanone is a chemical compound with the molecular formula C27H45NO2. It is known for its unique structure, which includes a dihexylamino group attached to a phenyl ring and a hydroxycyclooctyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihexylamino)phenylmethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Dihexylamino)benzaldehyde: This intermediate is synthesized by reacting 4-bromobenzaldehyde with dihexylamine under basic conditions.
Formation of 4-(Dihexylamino)phenylmethanone: The final compound is obtained by reacting 4-(Dihexylamino)benzaldehyde with cyclooctanone in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for 4-(Dihexylamino)phenylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(Dihexylamino)phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4-(Dihexylamino)phenylmethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dihexylamino)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dihexylamino)phenylmethanone
- 4-(Dihexylamino)phenylmethanone
- 4-(Dihexylamino)phenylmethanone
Uniqueness
4-(Dihexylamino)phenylmethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
821789-40-6 |
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Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
[4-(dihexylamino)phenyl]-(1-hydroxycyclooctyl)methanone |
InChI |
InChI=1S/C27H45NO2/c1-3-5-7-14-22-28(23-15-8-6-4-2)25-18-16-24(17-19-25)26(29)27(30)20-12-10-9-11-13-21-27/h16-19,30H,3-15,20-23H2,1-2H3 |
InChI Key |
YFXYWXCJPOQVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)C2(CCCCCCC2)O |
Origin of Product |
United States |
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